3-Ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]benzaldehyde
Overview
Description
3-Ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]benzaldehyde is an organic compound with a complex structure that includes an ethoxy group, a fluorophenyl group, a nitro group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting a suitable hydrazine derivative with an appropriate nitrile under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an ethyl halide reacts with a phenolic intermediate.
Final Assembly: The final compound is assembled by reacting the triazole-fluorophenyl intermediate with an aldehyde derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: 3-Ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]benzoic acid
Reduction: 3-Ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-amino-1,2,4-triazol-3-yl]oxy]benzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring and fluorophenyl group contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
- 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Uniqueness
3-Ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]benzaldehyde is unique due to the presence of the nitro group and the triazole ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable compound for various research applications.
Properties
IUPAC Name |
3-ethoxy-4-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O5/c1-2-27-16-9-12(11-24)7-8-15(16)28-18-20-17(23(25)26)21-22(18)10-13-5-3-4-6-14(13)19/h3-9,11H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKISFIKASASFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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